Compound Description: ABBV/GLPG-2222 (22) is a potent cystic fibrosis transmembrane conductance regulator (CFTR) corrector currently undergoing clinical trials for patients with the F508del CFTR mutation. This compound is designed to improve the function of the CFTR protein, which is responsible for regulating salt and water balance in the body. []
Relevance: While ABBV/GLPG-2222 doesn't share the core structure of 2-[2-(1,3-benzodioxol-5-yl)vinyl]-4-quinolinol, its development highlights the significant therapeutic interest in compounds containing a 1,3-benzodioxole moiety. This shared structural feature suggests potential overlapping biological activities or targets between ABBV/GLPG-2222 and the target compound. []
Compound Description: This compound, designated as compound 4, exhibits promising antifungal activity. Its structure has been confirmed using single-crystal X-ray analysis, and its electronic properties have been investigated through density functional theory (DFT) computations. []
Relevance: Compound 4 shares the 1,3-benzodioxole moiety with 2-[2-(1,3-benzodioxol-5-yl)vinyl]-4-quinolinol. Additionally, both compounds incorporate nitrogen-containing heterocycles, although the specific heterocycles differ (imidazole in compound 4, quinoline in the target compound). These structural similarities suggest a potential for overlapping biological activities and warrant further investigation. []
Compound Description: This compound, characterized by single-crystal X-ray analysis, features a benzimidazole ring system linked to a benzodioxole ring system via a propyl chain with a pyrrolidine substituent. []
Relevance: The presence of the 1,3-benzodioxole moiety in both this compound and 2-[2-(1,3-benzodioxol-5-yl)vinyl]-4-quinolinol highlights a structural connection. This shared feature suggests that exploring the biological activities of compounds containing this moiety, including the target compound, could be of interest. []
Compound Description: This compound, structurally characterized using X-ray crystallography, contains a quinazoline ring system connected to both a phenyl ring and a 1,3-benzodioxole ring. []
Relevance: The presence of both the 1,3-benzodioxole and the quinazoline moieties in this compound directly links it to the structure of 2-[2-(1,3-benzodioxol-5-yl)vinyl]-4-quinolinol. This significant structural similarity strongly suggests the possibility of shared biological activities or targets. []
Compound Description: This compound is a chalcone derivative synthesized by reacting 5,6-(2,2-dimethylchromane)-2-hydroxy-4-methoxyacetophenone with 3,4-methlenedioxybenzaldehyde. []
Relevance: The shared presence of the 1,3-benzodioxole moiety in this chalcone derivative and 2-[2-(1,3-benzodioxol-5-yl)vinyl]-4-quinolinol links them structurally. Exploring the biological activity of compounds bearing this moiety, including the target compound, may reveal interesting properties. []
Compound Description: This series of compounds (4a-f), incorporating the 1,3-benzodioxol nucleus, are 2,3,4-trisubstituted 1,5-benzothiazepines. They were synthesized via a multi-step reaction involving 4-methoxy benzene sulfonyl chloride and substituted propane-1-(1,3-benzodioxol-5-yl)-3-phenyl-1,3-diones. []
Relevance: The presence of the 1,3-benzodioxole moiety in this series and 2-[2-(1,3-benzodioxol-5-yl)vinyl]-4-quinolinol suggests a structural connection. This common feature might be a starting point for investigating potential shared biological activities. []
SSR240612
Compound Description: SSR240612 is a potent and orally active non-peptide bradykinin B1 receptor antagonist. This compound demonstrates significant potential for treating various inflammatory conditions due to its ability to block the bradykinin B1 receptor. []
Relevance: While SSR240612 is structurally distinct from 2-[2-(1,3-benzodioxol-5-yl)vinyl]-4-quinolinol, its development highlights the pharmacological importance of incorporating a 1,3-benzodioxole group within a larger structure to achieve specific biological activity. This shared structural element might point to potential overlapping activities or targets between SSR240612 and the target compound. []
Compound Description: This compound is the product of a reaction between 4-amino-1,5-dimethyl-2-phenyl-1,2-dihydropyrazol-3-one and 4-methoxybenzo[1,3]dioxole-5-carbaldehyde. Its crystal structure reveals the presence of solvent-accessible voids. []
Relevance: This compound and 2-[2-(1,3-benzodioxol-5-yl)vinyl]-4-quinolinol both feature the 1,3-benzodioxole moiety. Although their overall structures differ, this common feature suggests a possible connection in their chemical properties or biological activities. []
Compound Description: Compound 8 is an antimicrobial agent that has shown promising activity against a range of bacteria and fungi, including S. aureus, B. subtilis, B. cereus, C. albicans, and A. niger. Its structure has been confirmed through single-crystal X-ray analysis. []
Relevance: Compound 8, like 2-[2-(1,3-benzodioxol-5-yl)vinyl]-4-quinolinol, contains the 1,3-benzodioxole moiety. Although their structures differ in other aspects, this shared feature could suggest a potential for overlapping biological activity, particularly in the realm of antimicrobial action. []
Compound Description: (+)-MBDB is the α-ethyl homolog of MDMA, exhibiting unique behavioral effects categorized as "entactogenic." This compound specifically targets presynaptic serotonergic mechanisms. []
MPC-3100
Compound Description: MPC-3100 is a purine-based Hsp90 inhibitor with good in vitro and in vivo profiles. Its development focused on optimizing the piperidine N-substituent and 1,3-benzodioxole congeners at the C8 position of a purine scaffold. This compound exhibits oral bioavailability and significant antitumor activity in several human cancer xenograft models. []
Relevance: MPC-3100 shares the 1,3-benzodioxole structural motif with 2-[2-(1,3-benzodioxol-5-yl)vinyl]-4-quinolinol. Although their structures differ significantly, this common feature suggests that both compounds could share an interest in medicinal chemistry, particularly regarding potential anticancer properties. []
Compound Description: 1-BCP acts as a positive allosteric modulator of α-amino-3-hydroxy-5-methyl-4-isoxazole propionic acid (AMPA) receptors. Studies in mice have shown that 1-BCP can enhance endurance capacity and aid in recovery from fatigue. This effect is potentially linked to increased glycogen storage and improved cellular antioxidant enzyme activity. []
Relevance: 1-BCP, like 2-[2-(1,3-benzodioxol-5-yl)vinyl]-4-quinolinol, contains the 1,3-benzodioxole structural motif. Although their structures and reported activities differ, this shared feature warrants further investigation to explore any potential similarities in their biological effects. []
Compound Description: These compounds (9a-o) are a series of propanamide derivatives synthesized from piperine, an alkaloid found in black pepper. These derivatives have demonstrated promising antimicrobial, hemolytic, and thrombolytic activities. []
Relevance: Compounds 9a-o, similar to 2-[2-(1,3-benzodioxol-5-yl)vinyl]-4-quinolinol, contain the 1,3-benzodioxole moiety. This shared structural feature could indicate potential overlapping biological activities, particularly in antimicrobial activity. []
Compound Description: This compound's structure, determined by bond distances, shows electronic polarization in the aminoarylpropenone fragment and bond fixation in the quinolinone unit. The crystal structure reveals hydrogen bonds that link the molecules into chains and sheets. []
Relevance: This compound shares the 1,3-benzodioxole and quinoline moieties with 2-[2-(1,3-benzodioxol-5-yl)vinyl]-4-quinolinol. These shared structural features suggest a strong possibility of similar biological activities or potential interactions with similar molecular targets. []
Compound Description: The crystal structure of this compound reveals that the dihydrofuran ring adopts an envelope conformation, while the methylenedioxyphenyl ring system is planar. The vinyl group exhibits a specific inclination to the dihydrofuran ring. []
Relevance: This compound, like 2-[2-(1,3-benzodioxol-5-yl)vinyl]-4-quinolinol, incorporates the 1,3-benzodioxole moiety. This shared feature suggests a potential connection in their chemical properties or potential biological activities, although further research is needed to confirm specific overlaps. []
Compound Description: Compound 4, an imidazole-bearing compound with an oxime functionality, serves as a precursor for synthesizing new antifungal agents. Its stereochemistry was determined using single-crystal X-ray analysis, and molecular docking studies were conducted to understand its binding interactions with target proteins. []
Relevance: Compound 4, similar to 2-[2-(1,3-benzodioxol-5-yl)vinyl]-4-quinolinol, contains the 1,3-benzodioxole moiety. Although their overall structures differ, the shared presence of this group suggests they might possess overlapping biological activities, particularly related to their potential antifungal properties. []
Compound Description: The title compound is an enone derivative. X-ray crystallography confirmed its E conformation and near-planar molecular structure. []
Relevance: This enone derivative and 2-[2-(1,3-benzodioxol-5-yl)vinyl]-4-quinolinol share the 1,3-benzodioxole moiety. This common feature suggests a potential for similar reactivity or physicochemical properties, although their specific biological activities might differ due to variations in their overall structures. []
Compound Description: This compound was synthesized from 1,3,5-trimethoxybenzene and 3-(1,3-benzodioxol-5-yl)-2-propynoyl chloride. Its crystal structure was determined using X-ray crystallography. []
Relevance: This compound and 2-[2-(1,3-benzodioxol-5-yl)vinyl]-4-quinolinol both feature the 1,3-benzodioxole moiety. While their structures differ significantly, this shared element suggests a potential for some overlapping chemical properties. []
1-(6-amino-1,3-benzodioxol-5-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one (I) and 1-(6-amino-1,3-benzodioxol-5-yl)-3-[4-(N,N-dimethylamino)phenyl]prop-2-en-1-one (II)
Compound Description: Compounds (I) and (II) are two closely related compounds studied for their supramolecular structures. Compound (I) exhibits a C10 chain motif due to hydrogen bonding and pi-pi stacking, while compound (II) forms a centrosymmetric hydrogen-bonded tetramer. []
Compound Description: This compound is an amide chalcone synthesized through a two-step reaction involving a Claisen-Schmidt reaction with piperonal. Its structure was confirmed using various spectroscopic techniques, including FTIR, HRMS, 1H, and 13C-NMR. []
Relevance: This amide chalcone shares structural similarities with 2-[2-(1,3-benzodioxol-5-yl)vinyl]-4-quinolinol, particularly the presence of both 1,3-benzodioxole and quinoline moieties connected via a propenoyl linker. This significant structural resemblance suggests the possibility of these compounds exhibiting related biological activities or interacting with similar molecular targets. []
Compound Description: This compound exists in two polymorphic forms: a triclinic form with Z′ = 2 and a monoclinic form with Z′ = 1. The monoclinic polymorph's conformation closely resembles one of the independent molecules in the triclinic form. []
Compound Description: These synthetic cathinones are new psychoactive substances (NPS) identified and characterized through analytical techniques like single-crystal X-ray analysis, NMR, UHPLC-QQQ-MS/MS, and GC-MS. []
Relevance: While not directly comparable in structure to 2-[2-(1,3-benzodioxol-5-yl)vinyl]-4-quinolinol, these cathinones highlight the significance of the 1,3-benzodioxole moiety in the context of psychoactive substances. The presence of this group in both the cathinones and the target compound suggests a potential for the target compound to exhibit psychoactive properties, although further research is necessary to confirm or refute this possibility. []
Compound Description: This imidazole-based oximino ester demonstrates potential as a new antifungal agent. It was synthesized and characterized using spectroscopic methods, and its (E)-configuration was confirmed by single-crystal X-ray analysis. DFT simulations provided insights into its spectral and electronic properties. []
Relevance: This oximino ester and 2-[2-(1,3-benzodioxol-5-yl)vinyl]-4-quinolinol share the 1,3-benzodioxole moiety. The presence of this common structural feature suggests a possible overlap in their biological activities, specifically regarding antifungal properties. []
Compound Description: This compound is a key starting material in synthesizing macrocyclic compounds, particularly (6S)-3-methyl-6-[(E)-1-methyl-2-(2-methyl-1,3-thiazol-4-yl)vinyl]-1,8-dioxacycloalkanes-3,12,16-trien-9,20-dione, using copper(II) triflate as a catalyst. []
Relevance: While structurally dissimilar to 2-[2-(1,3-benzodioxol-5-yl)vinyl]-4-quinolinol, this compound highlights the use of specific chemical reactions and catalysts in organic synthesis. Understanding these reactions and their applications can be valuable when exploring the synthesis and potential modifications of the target compound. []
Compound Description: This compound is a novel intermediate used in the production of pharmaceuticals. The specific details of its synthesis and the final drug products it contributes to are not provided in the abstract. []
Relevance: While this compound does not share a direct structural similarity with 2-[2-(1,3-benzodioxol-5-yl)vinyl]-4-quinolinol, its use in pharmaceutical production highlights the broader context of medicinal chemistry. The target compound, due to its structural features, might also hold potential for pharmaceutical applications, warranting further investigation. []
Compound Description: The crystal structure of this compound, determined using X-ray diffraction, is reported, providing insights into its molecular geometry and packing arrangement. []
Compound Description: This series of compounds, featuring different aryl substituents, exhibits polarized molecular-electronic structures due to intramolecular N—H⋯O hydrogen bonds. Variations in their crystal structures and intermolecular interactions are observed. []
Relevance: These compounds, like 2-[2-(1,3-benzodioxol-5-yl)vinyl]-4-quinolinol, contain the 1,3-benzodioxole moiety. Exploring the structure-activity relationships within this series, particularly regarding the influence of the aryl substituent on their properties and activities, could provide valuable insights for understanding the potential of the target compound. []
N-tert-butyl-3-(4-fluorophenyl)-5-oxo-4-[2-(trifluoromethoxy)phenyl]-2,5-dihydrofuran-2-carboxamide and 4-(2H-1,3-benzodioxol-5-yl)-N-cyclohexyl-5-oxo-3-[4-(trifluoromethyl)phenyl]-2,5-dihydrofuran-2-carboxamide
Compound Description: These two butenolide derivatives are structurally distinct in their conformations, primarily due to the orientation of the amide carbonyl atom, as revealed by their crystal structures. []
Compound Description: (1R, 3R)-Cpe is a key intermediate in tadalafil synthesis, a drug used to treat erectile dysfunction. A chiral high-performance liquid chromatography method has been developed to determine the diastereoisomeric and enantiomeric impurities in (1R, 3R)-Cpe. []
Relevance: (1R, 3R)-Cpe, like 2-[2-(1,3-benzodioxol-5-yl)vinyl]-4-quinolinol, incorporates the 1,3-benzodioxole moiety. The presence of this shared structural element suggests the possibility of some shared chemical properties or reactivity patterns. []
Compound Description: The crystal structure of this compound reveals the spatial arrangement of different rings within the molecule and highlights the presence of C—H⋯O and C—H⋯N hydrogen bonds contributing to its crystal packing. []
Relevance: This compound, like 2-[2-(1,3-benzodioxol-5-yl)vinyl]-4-quinolinol, incorporates the 1,3-benzodioxole moiety. The presence of this group in both compounds suggests a potential for similar reactivity or physicochemical properties, although further research is needed to confirm specific overlaps in their biological activities. []
Compound Description: This compound crystallizes with Z′ = 2 in the space group P\overline{1}, and its structure exhibits a polarized molecular-electronic structure. Interestingly, the two independent molecules in the unit cell form distinct hydrogen-bonded supramolecular substructures. []
Relevance: This compound, like 2-[2-(1,3-benzodioxol-5-yl)vinyl]-4-quinolinol, contains the 1,3-benzodioxole moiety. The presence of this shared structural element suggests the possibility of some overlapping chemical properties or reactivity patterns. []
Compound Description: This compound is a capsaicin analog where the 2-methoxyphenol moiety of capsaicin is replaced with a 1,3-benzodioxole ring. Crystallographic studies reveal a zigzag supramolecular chain structure formed through N—H⋯O hydrogen bonds and C—H⋯π interactions. []
Relevance: This capsaicin analog and 2-[2-(1,3-benzodioxol-5-yl)vinyl]-4-quinolinol both contain the 1,3-benzodioxole moiety. Although their structures differ significantly, this common feature might be a starting point for investigating potential overlapping biological activities, particularly related to capsaicin-like properties. []
Compound Description: Peribedil, also known as 2-{4-[(1,3-Benzodioxol-5-yl)methyl]piperazin-1-yl}pyrimidine, is a drug molecule with potential therapeutic applications. Its crystal structure shows the formation of columns along the c-axis due to C—H⋯π interactions. []
Relevance: Peribedil shares the 1,3-benzodioxole moiety with 2-[2-(1,3-benzodioxol-5-yl)vinyl]-4-quinolinol. This structural similarity suggests a potential for overlapping chemical properties or reactivity patterns between the two compounds. []
6-(3,4,5-trimethoxyphenyl)-6,7-dihydro-5H-1,3-dioxolo[4,5-g]quinolin-8(5H)-one and 6-(1,3-benzodioxol-5-yl)-6,7-dihydro-5H-1,3-dioxolo[4,5-g]quinolin-8-one
Compound Description: These two compounds exhibit conformational and configurational disorder in their crystal structures, particularly in the six-membered heterocyclic ring. Despite the disorder, they form distinct hydrogen bond networks, influencing their crystal packing. []
Relevance: The second compound, 6-(1,3-benzodioxol-5-yl)-6,7-dihydro-5H-1,3-dioxolo[4,5-g]quinolin-8-one, directly shares the 1,3-benzodioxole and quinoline moieties with 2-[2-(1,3-benzodioxol-5-yl)vinyl]-4-quinolinol. This striking structural similarity indicates a high possibility of overlapping biological activities or shared molecular targets. []
Compound Description: The hyperpolarizability, natural bond orbital (NBO), and HOMO-LUMO properties of this compound have been investigated using computational methods. These analyses provide insights into its electronic structure and potential reactivity. []
Relevance: This compound and 2-[2-(1,3-benzodioxol-5-yl)vinyl]-4-quinolinol share the 1,3-benzodioxole moiety. While their structures differ, this shared feature suggests a potential for similar reactivity or physicochemical properties. Understanding the electronic properties of the related compound, as determined by hyperpolarizability and NBO analysis, could offer valuable insights into the reactivity and potential applications of the target compound. []
Compound Description: This compound is a condensation product of 4-chloroaniline and piperonal. Its crystal structure, characterized by X-ray diffraction, revealed a short O⋯Cl contact and a corrugated layered arrangement of molecules in the crystal lattice. []
Relevance: This compound and 2-[2-(1,3-benzodioxol-5-yl)vinyl]-4-quinolinol share the 1,3-benzodioxole moiety. This structural link suggests the possibility of some shared chemical properties, although further investigation is needed to confirm specific overlaps in their biological activities. []
Compound Description: This compound has shown cytotoxic activity against Artemia salina. Its crystal structure reveals linear chains formed via intermolecular C—H⋯O hydrogen bonds. []
Relevance: This compound, like 2-[2-(1,3-benzodioxol-5-yl)vinyl]-4-quinolinol, incorporates the 1,3-benzodioxole moiety, suggesting a possible connection in their chemical properties. The observed cytotoxic activity of this related compound might indicate a potential for 2-[2-(1,3-benzodioxol-5-yl)vinyl]-4-quinolinol to possess similar biological activities, warranting further investigation. []
Compound Description: This compound, also a capsaicin analog, features a 1,3-benzodioxole ring replacing capsaicin's 2-methoxyphenol moiety and a benzenesulfonamide group instead of an aliphatic amide chain. Its crystal structure reveals supramolecular layers formed through C—H⋯O, N—H⋯O, and C—H⋯π interactions. []
Relevance: This compound and 2-[2-(1,3-benzodioxol-5-yl)vinyl]-4-quinolinol share the 1,3-benzodioxole moiety. Although their structures differ significantly, this common feature might point to potential overlapping biological activities, particularly related to capsaicin-like properties. Understanding the specific structural features that contribute to the activity of this capsaicin analog could be beneficial in exploring potential modifications to the target compound to enhance or modify its biological profile. []
Compound Description: In this compound, the enone fragment is nearly planar, showing slight dihedral angles with the thiophene and benzene rings. C—H⋯O interactions are crucial in its crystal packing, forming undulating sheets. []
Relevance: This compound, like 2-[2-(1,3-benzodioxol-5-yl)vinyl]-4-quinolinol, incorporates the 1,3-benzodioxole moiety, suggesting a potential connection in their chemical properties. The detailed structural information from the crystal structure analysis of this compound might offer valuable insights when studying the conformational preferences and potential intermolecular interactions of the target compound. []
Compound Description: In this compound, both the inden-1-one and 1,3-benzodioxole units are nearly planar. The crystal packing is stabilized by C—H⋯O and π–π interactions, forming zigzag layers. []
Relevance: This compound shares the 1,3-benzodioxole moiety with 2-[2-(1,3-benzodioxol-5-yl)vinyl]-4-quinolinol, suggesting a potential connection in their chemical properties. The presence of π–π interactions in the crystal structure of this related compound indicates the possibility of similar interactions influencing the solid-state packing and potentially the biological activity of the target compound. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.